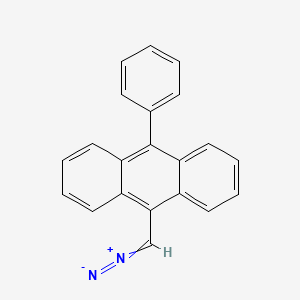
2,4,4,5-Tetramethylhexan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4,5-Tetramethylhexan-3-ol is an organic compound with the molecular formula C10H22O It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4,5-Tetramethylhexan-3-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a suitable ketone is reacted with a Grignard reagent (an organomagnesium compound) to form the desired alcohol. For instance, the reaction of 2,4,4,5-tetramethylhexan-3-one with methylmagnesium bromide in an ether solvent can yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process typically requires a metal catalyst such as palladium or platinum and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,4,5-Tetramethylhexan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2,4,4,5-tetramethylhexan-3-one, using oxidizing agents such as chromic acid or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane, 2,4,4,5-tetramethylhexane, using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromic acid, pyridinium chlorochromate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: 2,4,4,5-tetramethylhexan-3-one.
Reduction: 2,4,4,5-tetramethylhexane.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2,4,4,5-Tetramethylhexan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in
Eigenschaften
CAS-Nummer |
66256-68-6 |
|---|---|
Molekularformel |
C10H22O |
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
2,4,4,5-tetramethylhexan-3-ol |
InChI |
InChI=1S/C10H22O/c1-7(2)9(11)10(5,6)8(3)4/h7-9,11H,1-6H3 |
InChI-Schlüssel |
VVRHXTVKOHXZJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(C)(C)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Chlorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14468529.png)
![Isooctadecanoic acid, monoamide with 2-[(2-aminoethyl)amino]ethanol](/img/structure/B14468532.png)
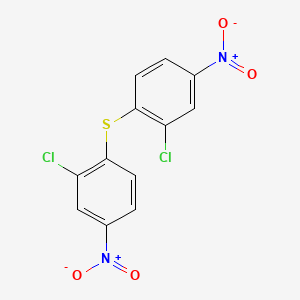
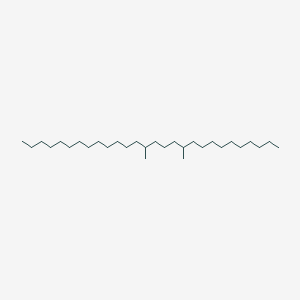
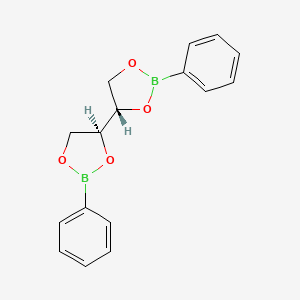
![4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14468551.png)
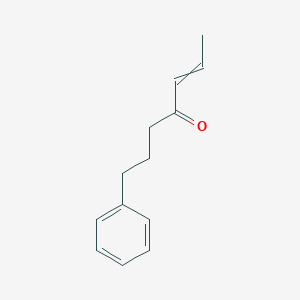

![Phosphonic acid, [2-amino-1-[(4-hydroxyphenyl)methyl]ethyl]-](/img/structure/B14468574.png)


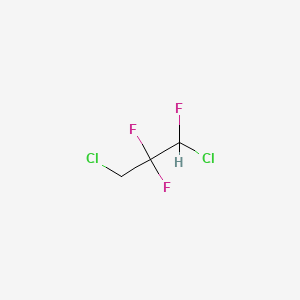
![Benzo[c][1,8]naphthyridine-3-carbaldehyde](/img/structure/B14468618.png)
